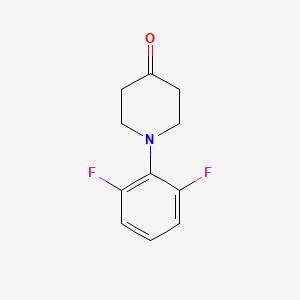

1-(2,6-Difluorophenyl)piperidin-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11F2NO |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

1-(2,6-difluorophenyl)piperidin-4-one |

InChI |

InChI=1S/C11H11F2NO/c12-9-2-1-3-10(13)11(9)14-6-4-8(15)5-7-14/h1-3H,4-7H2 |

InChI Key |

VNKNABVNGYMUOI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1=O)C2=C(C=CC=C2F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 1 2,6 Difluorophenyl Piperidin 4 One

Classical and Contemporary Synthetic Routes to the Core Structure

The construction of the 1-(2,6-difluorophenyl)piperidin-4-one scaffold can be achieved through several strategic approaches, each with its own advantages and limitations. These routes primarily involve the formation of the piperidin-4-one ring and the concurrent or subsequent introduction of the 2,6-difluorophenyl group at the nitrogen atom.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones and can be conceptually applied to the synthesis of precursors for piperidin-4-ones. nih.govrsc.orgchemrxiv.org This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.gov While a direct Friedel-Crafts acylation to form the entire this compound in one step is not a common strategy, the principles of this reaction can be applied to synthesize key intermediates. For instance, a Friedel-Crafts reaction could be envisioned to acylate a suitably protected aminophenyl derivative, which could then be further elaborated to form the piperidine (B6355638) ring.

The general mechanism involves the formation of an acylium ion, which then attacks the aromatic ring. nih.gov The choice of Lewis acid is critical and can influence the reaction's efficiency and selectivity. Common Lewis acids include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). nih.gov

Condensation Reactions (e.g., Mannich-type condensations)

Mannich-type reactions are a cornerstone in the synthesis of piperidin-4-ones. chemrevlett.comnih.gov This three-component condensation reaction typically involves an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an active hydrogen atom (such as a ketone). nih.gov For the synthesis of this compound, 2,6-difluoroaniline (B139000) would serve as the amine component.

A notable approach is the one-pot multi-component condensation of an aromatic aldehyde, an aniline (B41778) (in this case, 2,6-difluoroaniline), and a β-ketoester. semanticscholar.org The reaction proceeds through the initial formation of an enamine from the aniline and the β-ketoester, and an imine from the aniline and the aldehyde. semanticscholar.org A subsequent intermolecular Mannich-type reaction between the enamine and the imine leads to an intermediate that cyclizes to form the highly substituted piperidine. semanticscholar.org The use of a catalyst, such as sodium lauryl sulfate (B86663) (SLS) in water, can promote this reaction in an environmentally friendly manner. semanticscholar.org

A general representation of a Mannich reaction for piperidin-4-one synthesis is outlined below:

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| 2,6-Difluoroaniline | Formaldehyde | Acetone dicarboxylate | Precursor to this compound |

This approach offers the advantage of building the core structure in a single, convergent step, often with high atom economy. researchgate.net

Annulation Strategies for Piperidin-4-one Ring Formation

Annulation strategies provide powerful methods for the construction of cyclic systems, including the piperidin-4-one ring. rsc.org These methods involve the formation of two new bonds in a single operation to close a ring. For the synthesis of N-aryl piperidin-4-ones, various annulation approaches have been developed.

One innovative strategy involves an α-imino rhodium carbene-initiated cascade reaction. acs.orgnih.gov This method allows for a 1,2-aryl or alkyl migration and subsequent annulation to furnish valuable piperidin-4-one derivatives in excellent yields. acs.orgnih.gov This approach is characterized by its high efficiency and broad substrate scope. acs.orgnih.gov

Another versatile approach is the use of tunable [3+2] and [4+2] annulations. rsc.orgrsc.org These cycloaddition reactions can be controlled to selectively produce either pyrrolidines or piperidines from simple olefins. rsc.org A [4+2] annulation strategy could be adapted for the synthesis of the piperidin-4-one core by reacting a suitable 1-aza-diene with a dienophile.

Multi-component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. rug.nl These reactions are characterized by their operational simplicity, high atom economy, and the ability to generate molecular diversity. semanticscholar.orgrug.nl

A one-pot, multi-component green synthesis of highly substituted piperidines has been developed using aromatic aldehydes, anilines, and β-ketoesters in the presence of sodium lauryl sulfate (SLS) as a catalyst in water. semanticscholar.org This method avoids the use of hazardous organic solvents and often results in high yields of the desired products after a simple work-up. semanticscholar.org Adapting this MCR with 2,6-difluoroaniline would be a direct and environmentally benign route to the target molecule.

The general scheme for this MCR is as follows:

| Component 1 | Component 2 | Component 3 | Catalyst | Solvent | Product |

| Benzaldehyde (B42025) | 2,6-Difluoroaniline | Ethyl acetoacetate | SLS | Water | Substituted 1-(2,6-difluorophenyl)piperidine |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. For the synthesis of this compound, the key transformations include N-arylation and the piperidin-4-one ring formation.

The mechanism of N-arylation is central to introducing the 2,6-difluorophenyl group. Studies on N-arylation with diaryliodonium salts have provided detailed kinetic and computational insights. chemrxiv.orgchemrxiv.org These investigations suggest that the reaction is bimolecular, with a first-order dependence on both the diaryliodonium salt and the amine nucleophile. chemrxiv.org The proposed mechanism often involves an initial association of the amine to the iodine(III) center, followed by a ligand coupling step. chemrxiv.org Density Functional Theory (DFT) calculations have been employed to understand the frontier orbital interactions that govern this bond-forming process. chemrxiv.org

In the context of palladium-catalyzed C-H arylation, another route to N-aryl heterocycles, mechanistic studies have pointed towards the involvement of a bimetallic high oxidation state palladium intermediate. nih.gov The turnover-limiting step is proposed to be the oxidation of a Pd(II) dimer by the diaryliodonium salt. nih.gov

For the Mannich-type multi-component reaction, the proposed mechanism involves the initial formation of an enamine from the aniline and the β-ketoester, and an imine from the aniline and the aldehyde. semanticscholar.org These two intermediates then undergo an intermolecular Mannich-type reaction to form a larger intermediate, which subsequently cyclizes and eliminates a molecule of water and ethanol (B145695) to afford the substituted piperidine. semanticscholar.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing an efficient and scalable synthesis. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and reaction time.

In the synthesis of N-aryl piperidine derivatives, the optimization of the N-arylation step is crucial. For instance, in the synthesis of a related pharmaceutical intermediate, various conditions for N-debenzylation were examined and optimized to achieve a high yield. researchgate.net

For multi-component reactions, the choice of catalyst and solvent system is paramount. In the SLS-catalyzed synthesis of substituted piperidines, the amount of catalyst was optimized to achieve the highest yield. semanticscholar.org The reaction was found to be most effective with a specific molar ratio of the reactants and catalyst. semanticscholar.org

An example of a reaction optimization table for a hypothetical synthesis of a piperidine derivative is shown below:

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 5 | Toluene | 80 | 12 | 65 |

| 2 | 10 | Toluene | 80 | 12 | 78 |

| 3 | 10 | Dioxane | 100 | 8 | 85 |

| 4 | 10 | Dioxane | 100 | 12 | 92 |

Such systematic studies are essential to identify the optimal conditions that provide the desired product in high yield and purity, which is particularly important for the synthesis of pharmaceutically relevant compounds like this compound.

Stereoselective Synthesis and Chiral Induction Studies

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Therefore, stereoselective synthesis, which selectively produces one stereoisomer over others, is of paramount importance in medicinal chemistry. nih.gov

For piperidine-based structures, controlling stereochemistry is crucial. Organocatalysis has emerged as a powerful tool for achieving high levels of stereoselectivity. For instance, the stereoselective synthesis of both 2,6-cis and 2,6-trans-piperidines can be achieved through organocatalytic aza-Michael reactions. nih.gov This type of reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound, catalyzed by a small chiral organic molecule. The catalyst creates a chiral environment that directs the reaction to form one enantiomer preferentially. This approach has been successfully applied to the synthesis of natural products like (+)-myrtine and (-)-epimyrtine from a common starting material. nih.gov

While specific studies on the stereoselective synthesis of this compound are not detailed in the available literature, these organocatalytic methods provide a robust framework for accessing chiral N-aryl piperidin-4-one scaffolds. The ability to control the spatial arrangement of substituents on the piperidine ring is essential for developing potent and selective drug candidates.

Table 3: Stereoselective Approaches for Piperidine Synthesis

| Method | Catalyst Type | Key Feature | Application |

|---|

| Organocatalytic aza-Michael Reaction | Chiral organic molecules (e.g., prolinol derivatives) | High enantioselectivity and diastereoselectivity. | Facile synthesis of stereochemically defined piperidines, including natural products. nih.gov |

Chemical Reactivity and Derivatization of 1 2,6 Difluorophenyl Piperidin 4 One

Transformations of the Piperidin-4-one Moiety

The piperidin-4-one ring is a common scaffold in medicinal chemistry and offers a multitude of pathways for chemical modification. chemrevlett.com Its reactivity is primarily centered around the ketone functional group and the adjacent methylene (B1212753) positions.

Carbonyl Group Reactions (e.g., Reductions, Wittig, Knoevenagel)

The ketone at the C-4 position is amenable to a wide range of standard carbonyl reactions, allowing for the introduction of diverse functionalities.

Reductions: The carbonyl group can be readily reduced to a secondary alcohol, yielding 1-(2,6-difluorophenyl)piperidin-4-ol. This transformation is typically achieved using hydride-based reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction, producing either the axial or equatorial alcohol, depending on steric hindrance and reaction conditions.

| Reaction | Reagent | Product |

| Carbonyl Reduction | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 1-(2,6-Difluorophenyl)piperidin-4-ol |

Wittig Reaction: The Wittig reaction provides a reliable method for converting the carbonyl group into an exocyclic double bond (an alkene). organic-chemistry.orglibretexts.orgddugu.ac.in This reaction involves treating the ketone with a phosphonium (B103445) ylide (a Wittig reagent). The nature of the ylide determines the structure of the resulting alkene, enabling the synthesis of various 4-alkylidene-1-(2,6-difluorophenyl)piperidine derivatives. ddugu.ac.inwikipedia.org

Knoevenagel Condensation: This condensation reaction involves the reaction of the piperidin-4-one with a compound containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or ammonia. googleapis.com The reaction proceeds via a nucleophilic addition followed by dehydration to yield a C-4 substituted α,β-unsaturated product. For instance, reaction with a substituted benzaldehyde (B42025) can yield a 4-(benzylidene) derivative. derpharmachemica.com

| Reagent (Active Methylene Compound) | Base Catalyst | Product Type |

| Malononitrile | Piperidine | 2-(1-(2,6-Difluorophenyl)piperidin-4-ylidene)malononitrile |

| Ethyl Cyanoacetate | Ammonium Acetate | Ethyl 2-(1-(2,6-difluorophenyl)piperidin-4-ylidene)cyanoacetate |

Other Carbonyl Reactions: The ketone can also be converted into an oxime by reacting with hydroxylamine (B1172632), a transformation often preceding the Beckmann rearrangement. rdd.edu.iqcore.ac.uk Similarly, reaction with semicarbazide (B1199961) or thiosemicarbazide (B42300) yields the corresponding semicarbazone and thiosemicarbazone derivatives. chemrevlett.combeilstein-journals.org Reductive amination with a primary amine and a reducing agent like sodium triacetoxyborohydride (B8407120) can be used to synthesize 4-amino-piperidine derivatives. organic-chemistry.orgwikipedia.org

Alpha-Functionalization Strategies (e.g., Halogenation, Alkylation)

The carbon atoms adjacent to the carbonyl group (α-carbons) are activated and can be functionalized through enol or enolate intermediates.

Halogenation: Alpha-halogenation of the piperidin-4-one ring can be achieved under either acidic or basic conditions. wikipedia.orgchemistwizards.com In the presence of an acid catalyst, the ketone tautomerizes to its enol form, which then reacts with a halogen (e.g., Br₂) to yield the α-haloketone. chemistwizards.comresearchgate.net This method is generally preferred for achieving mono-halogenation. Base-promoted halogenation proceeds through an enolate intermediate; however, the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons, often leading to poly-halogenated products. wikipedia.org

Alkylation: Alpha-alkylation requires the formation of an enolate using a strong base, followed by nucleophilic attack on an alkyl halide. This process introduces an alkyl group at the C-3 or C-5 position of the piperidine ring. The regioselectivity and stereoselectivity of the alkylation can be influenced by the choice of base, solvent, and reaction temperature.

Ring-Opening and Rearrangement Reactions

The piperidin-4-one scaffold can undergo several notable rearrangement reactions that alter the ring structure, providing access to different heterocyclic systems. These reactions often begin with a modification of the C-4 carbonyl group.

Beckmann Rearrangement: This classic reaction transforms a ketoxime into a lactam (a cyclic amide). googleapis.comresearchgate.net The oxime of 1-(2,6-difluorophenyl)piperidin-4-one, upon treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or thionyl chloride), rearranges to form 1-(2,6-difluorophenyl)azepan-4-one, a seven-membered lactam. libretexts.orgrdd.edu.iq The reaction is stereospecific, with the group anti-periplanar to the oxime's leaving group migrating. googleapis.com

Favorskii Rearrangement: This rearrangement occurs on α-halo ketones in the presence of a base, typically resulting in ring contraction. wikipedia.orgmasterorganicchemistry.com If 3-chloro-1-(2,6-difluorophenyl)piperidin-4-one is treated with a base such as sodium methoxide, it can undergo a Favorskii rearrangement. The reaction proceeds through a bicyclic cyclopropanone (B1606653) intermediate, which is then opened by the base to yield a derivative of N-(2,6-difluorophenyl)pyrrolidine-3-carboxylic acid. masterorganicchemistry.comacs.org

Schmidt Rearrangement: The direct reaction of the piperidin-4-one ketone with hydrazoic acid (HN₃) under acidic conditions can lead to ring expansion. This Schmidt reaction results in the insertion of a nitrogen atom adjacent to the carbonyl group, forming a mixture of two possible seven-membered lactams.

Modifications of the N-Phenyl Moiety

The 2,6-difluorophenyl group attached to the piperidine nitrogen is the second major site for derivatization.

Aromatic Substitution Reactions on the Difluorophenyl Group (e.g., Nucleophilic Substitution)

Aromatic rings are typically susceptible to electrophilic substitution; however, the fluorine atoms on the phenyl ring are strongly electron-withdrawing, deactivating the ring towards electrophiles. Conversely, these substituents activate the ring for Nucleophilic Aromatic Substitution (SNAr).

In SNAr reactions, a nucleophile attacks an aromatic ring and displaces a leaving group. For this to occur, the ring must be electron-poor, and there must be a good leaving group. The two fluorine atoms in this compound serve as both powerful activating groups and excellent leaving groups. The reaction is most favorable when an additional strong electron-withdrawing group is present at the ortho or para position to the leaving group. For example, a nucleophile can displace a fluorine atom, particularly if the ring is further activated, such as by nitration at the para-position.

| Nucleophile | Conditions | Product Type |

| Ammonia (NH₃) | Heat, Pressure | 1-(2-Amino-6-fluorophenyl)piperidin-4-one |

| Sodium Methoxide (NaOMe) | Heat in Methanol | 1-(2-Fluoro-6-methoxyphenyl)piperidin-4-one |

| Piperidine | Heat in suitable solvent | 1-(2-Fluoro-6-(piperidin-1-yl)phenyl)piperidin-4-one |

Functionalization of Fluorine Atoms (if reactive)

Direct functionalization of an aromatic C-F bond is challenging due to its high bond dissociation energy. Under typical synthetic conditions, the fluorine atoms on the phenyl ring are generally unreactive towards substitution, except when acting as a leaving group in an SNAr reaction as described above. The C-F bond's strength makes it resistant to cleavage by most common reagents. Therefore, the primary reactive role of the fluorine atoms is to activate the aromatic ring towards nucleophilic attack and to serve as the displaced group in such substitutions, rather than being a site for direct modification.

Synthesis of Novel Analogs and Derivatives

The strategic modification of the this compound core is a key approach for generating novel chemical entities. The inherent reactivity of the piperidin-4-one moiety provides a platform for extensive derivatization, enabling the exploration of new chemical space.

The C-4 ketone of the piperidine ring is the principal site for derivatization, facilitating reactions such as condensations, additions, and cyclizations. A significant pathway for creating structural diversity is the synthesis of spirocyclic compounds. Spiropiperidines have gained considerable attention in drug discovery as they introduce three-dimensionality into molecular structures. rsc.org The synthesis of these compounds can be achieved by reacting the piperidin-4-one core with various bifunctional reagents.

For instance, the reaction of piperidin-4-ones in multi-component reactions can lead to complex spiro-heterocyclic systems. One common approach involves the condensation reaction with isatin (B1672199) and an amino acid like proline in a suitable solvent, which yields spiro-oxindole derivatives. amazonaws.com This methodology allows for the stereoselective formation of intricate molecular architectures. amazonaws.com The synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives has also been reported as a strategy to develop novel bioactive agents, highlighting the utility of the piperidin-4-one core in constructing complex spiro-fused systems. nih.gov

Another common derivatization pathway involves the reaction of the ketone to form oximes. chemrevlett.com The treatment of a piperidin-4-one with hydroxylamine hydrochloride can produce the corresponding piperidin-4-one oxime, which can be further functionalized. chemrevlett.compharmaffiliates.com These derivatization strategies demonstrate the utility of the this compound scaffold in generating a library of structurally diverse analogs.

| Reaction Type | Reagents/Conditions | Resulting Structure | Significance |

|---|---|---|---|

| Spirocyclization (e.g., with Isatin) | Isatin, Proline, Methanol | Spiro[oxindole-3,3'-piperidine] | Creates complex, three-dimensional heterocyclic systems for drug discovery. amazonaws.com |

| Spirocyclization (e.g., to form Spirochromanones) | Substituted 2-hydroxybenzaldehydes followed by cyclization | Spiro[chroman-2,4'-piperidine] | Generates novel scaffolds for exploring biological targets like acetyl-CoA carboxylase. nih.gov |

| Oxime Formation | Hydroxylamine hydrochloride (NH₂OH·HCl) | This compound oxime | Introduces a new functional group for further modification or to act as a bioactive moiety. chemrevlett.compharmaffiliates.com |

In modern drug design, scaffold hopping and bioisosteric replacement are crucial strategies for lead optimization and the discovery of novel intellectual property. nih.govnih.gov These theoretical frameworks can be applied to the this compound structure to design new series of compounds with potentially improved properties. nih.govresearchgate.net

Scaffold Hopping involves replacing the central molecular core (the 1-phenylpiperidin-4-one (B31807) scaffold) with a structurally different framework while retaining the original orientation of key functional groups responsible for biological activity. researchgate.netu-strasbg.fr For this compound, a scaffold hop could involve replacing the piperidine ring with other cyclic systems like a pyrrolidine, azepane, or even a non-obvious bicyclic amine, with the goal of improving pharmacokinetic properties, potency, or synthetic accessibility. nih.gov

Bioisosteric Replacement focuses on substituting specific functional groups or fragments with others that possess similar physical and chemical properties, leading to comparable biological activity. researchgate.netu-strasbg.fr This strategy can be used to fine-tune a molecule's characteristics. nih.gov

Ring Bioisosteres: The 2,6-difluorophenyl group could be replaced with other aromatic or heteroaromatic systems, such as a pyridine (B92270) or pyrimidine (B1678525) ring, to modulate electronic properties and potential protein-ligand interactions.

Functional Group Bioisosteres: The ketone at the C-4 position is a key site for bioisosteric replacement. It could be substituted with groups like an oxime, a sulfone, or a gem-difluoro group to alter hydrogen bonding capacity, metabolic stability, and polarity. The 1,2,4-oxadiazole (B8745197) ring, for example, is recognized for its unique bioisosteric properties and is often used in drug design. mdpi.com Similarly, other heterocyclic moieties can serve as bioisosteres for the piperidine ring itself to create antagonists with different structural features. nih.gov

These computational and theoretical approaches guide the rational design of new analogs, helping to prioritize synthetic targets that are most likely to achieve desired therapeutic profiles. nih.govresearchgate.net

Development of Structure-Reactivity Relationships

Structure-reactivity relationships describe how the specific arrangement of atoms and functional groups in a molecule influences its chemical reactivity. For this compound, several structural features dictate its reaction pathways and the stability of its derivatives.

The most significant feature is the 2,6-difluorophenyl substituent on the piperidine nitrogen. The two ortho-fluorine atoms exert strong electronic and steric effects.

Electronic Effects: As highly electronegative atoms, the fluorine substituents withdraw electron density from the phenyl ring, which in turn reduces the basicity and nucleophilicity of the piperidine nitrogen. This deactivation can influence N-alkylation or N-acylation reactions, often requiring more forcing conditions compared to an unsubstituted N-phenylpiperidine.

Steric Effects: The ortho-fluorines create significant steric hindrance around the nitrogen atom. This steric bulk can influence the conformation of the piperidine ring and the dihedral angle between the phenyl and piperidine rings. In analogous structures, this angle can be substantial, deviating significantly from coplanarity. nih.gov This fixed conformation can affect the accessibility of the C-4 ketone to bulky reagents, potentially leading to diastereoselective reactions.

| Structural Feature | Effect | Impact on Reactivity |

|---|---|---|

| 2,6-Difluoro Substituents (Electronic) | Inductive electron withdrawal | Reduces basicity of the piperidine nitrogen; may slightly increase electrophilicity of the C-4 ketone. |

| 2,6-Difluoro Substituents (Steric) | Steric hindrance around the N-atom | Hinders reactions at the nitrogen; influences the dihedral angle between rings, potentially directing the approach of reagents to the C-4 ketone. nih.gov |

| C-4 Ketone | Electrophilic carbonyl carbon | Primary site for nucleophilic addition and condensation reactions, forming oximes, spirocycles, etc. amazonaws.comnih.gov |

| Piperidine Ring | Flexible chair/boat conformations | Conformational preference can influence the stereochemical outcome of reactions at the C-4 position. |

Advanced Structural Elucidation and Conformational Analysis of 1 2,6 Difluorophenyl Piperidin 4 One and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(2,6-difluorophenyl)piperidin-4-one and its derivatives in solution. These techniques provide detailed information about the chemical environment of individual atoms and the vibrational modes of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of fluorinated piperidine (B6355638) derivatives. iucr.orgnih.gov One-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR techniques offer unambiguous assignment of signals and provide insights into the conformational preferences of these molecules. nih.govnih.goved.ac.ukrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For piperidin-4-one derivatives, the protons on the piperidine ring typically appear as complex multiplets due to spin-spin coupling. The chemical shifts and coupling constants of these protons are highly dependent on their axial or equatorial orientation within the chair conformation of the piperidine ring. niscpr.res.inchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbonyl carbon of the piperidin-4-one ring is typically observed at a downfield chemical shift. The chemical shifts of the carbon atoms in the 2,6-difluorophenyl ring are influenced by the strong electron-withdrawing effect of the fluorine atoms. iucr.orgoregonstate.edursc.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly useful for studying fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. ed.ac.ukrsc.orgdiva-portal.org In this compound, the two fluorine atoms are chemically equivalent and typically show a single resonance in the ¹⁹F NMR spectrum.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex derivatives. nih.govresearchgate.net These experiments establish correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.

| Compound | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

|---|---|---|

| Piperidine | A: 2.79, B: 2.04, C: 1.58-1.46 | - |

| 2,6-diarylpiperidin-4-ones | Complex multiplets for ring protons | - |

Advanced mass spectrometry (MS) techniques, including tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), are vital for determining the molecular weight and elemental composition of this compound and its derivatives with high accuracy. chemrxiv.org HRMS provides precise mass measurements, which can be used to confirm the molecular formula of a compound. chemrxiv.org MS/MS experiments involve the fragmentation of a selected ion, and the resulting fragmentation pattern provides valuable structural information.

| Property | Value |

|---|---|

| Molecular Weight | 225.23 g/mol |

| Monoisotopic Mass | 225.09652036 Da |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the range of 1725-1741 cm⁻¹. niscpr.res.in The C-F stretching vibrations of the difluorophenyl group also give rise to characteristic absorption bands. These vibrational frequencies can be influenced by the conformation of the molecule and intermolecular interactions in the solid state.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallographic studies of piperidin-4-one derivatives consistently show that the piperidine ring adopts a chair conformation. nih.govchemrevlett.comnih.gov This is the most stable conformation for a six-membered ring, as it minimizes both angle strain and torsional strain. chemrevlett.com In the case of this compound, the bulky 2,6-difluorophenyl group is expected to occupy an equatorial position to minimize steric hindrance. For other derivatives, the substituents on the piperidine ring generally prefer to be in equatorial positions to achieve greater stability. nih.govniscpr.res.in However, in some cases, a distorted boat or twist-boat conformation has been observed, particularly in highly substituted derivatives. chemrevlett.comnih.gov

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. rsc.org In the solid state of this compound and its derivatives, several types of non-covalent interactions can be observed. While classical hydrogen bonds may be absent in the parent compound, weak C-H···O and C-H···F hydrogen bonds can play a role in stabilizing the crystal structure. nih.gov

Furthermore, C-H···π interactions, where a C-H bond interacts with the electron-rich π-system of the aromatic ring, are also significant in the crystal packing of these compounds. iucr.orgunipr.itnih.gov These interactions, along with van der Waals forces, dictate how the molecules arrange themselves in the solid state, influencing physical properties such as melting point and solubility. dtic.mildtic.mil The interplay of these weak interactions leads to the formation of specific supramolecular architectures, such as chains or dimers. nih.govnih.govmdpi.com

Conformational Dynamics in Solution and Gas Phase

The conformational flexibility of the piperidin-4-one ring, coupled with the rotational freedom of the N-aryl substituent, imparts a complex conformational landscape to this compound. Understanding these dynamics in both the gas phase and in solution is crucial for a comprehensive structural elucidation. Computational and spectroscopic methods are powerful tools for probing these conformational equilibria.

Computational Conformational Search

A systematic computational search for stable conformers of this compound would typically involve geometry optimizations of various possible starting structures. Quantum chemical calculations can predict the relative stabilities of these conformers in the gas phase. researchgate.net For instance, studies on the parent 1-phenylpiperidin-4-one (B31807) have revealed the existence of multiple stable forms, including chair and twist conformations, with different orientations of the aryl substituent (axial or equatorial). researchgate.net

The presence of the two fluorine atoms on the phenyl ring in this compound is expected to influence the rotational barrier around the N-C(aryl) bond and could affect the relative energies of the conformers due to steric and electronic effects. researchgate.net It is generally observed that 2,6-disubstituted piperidin-4-ones favor a chair conformation for the heterocyclic ring. nih.gov

To account for the influence of a solvent, continuum solvation models, such as the Polarizable Continuum Model (PCM), can be applied to the gas-phase optimized structures. nih.gov These models can provide insights into how the polarity of the solvent might shift the conformational equilibrium.

A hypothetical summary of a DFT study on the conformational isomers of this compound is presented in Table 1. This table illustrates the kind of data that would be generated in such a computational investigation, showing the relative energies of different conformers in both the gas phase and a simulated solvent environment.

Table 1: Hypothetical Relative Energies of Conformers of this compound Calculated by DFT

| Conformer | Gas Phase (kcal/mol) | Solution (PCM, Chloroform) (kcal/mol) |

| Chair | 0.00 | 0.00 |

| Twist-Boat | +2.5 | +2.2 |

| Boat | +4.8 | +4.5 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical energy differences observed in related piperidin-4-one systems.

Spectroscopic Probes of Conformation (e.g., Variable Temperature NMR)

Variable temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for investigating conformational dynamics that occur on the NMR timescale. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and signal line shapes, which can provide information about the thermodynamics and kinetics of conformational exchange processes.

For this compound, VT-NMR studies would be particularly insightful for understanding the piperidine ring inversion and the rotation around the N-C(aryl) bond. At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the observed spectrum will be an average of the contributing conformers. As the temperature is lowered, the exchange rate slows down, and at a certain temperature (the coalescence temperature), the signals for the individual conformers may broaden and then sharpen into separate sets of signals at even lower temperatures.

The analysis of coupling constants, particularly the vicinal proton-proton coupling constants (³JHH) within the piperidine ring, is a cornerstone of conformational analysis in solution. niscpr.res.in Large coupling constants (typically 10-13 Hz) are indicative of a trans-diaxial relationship between protons, which is characteristic of a chair conformation. Smaller coupling constants (typically 1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

A hypothetical VT-¹H NMR experiment on this compound might reveal changes in the coupling constants of the protons on the piperidine ring, as illustrated in Table 2. Such changes would indicate a shift in the conformational equilibrium with temperature.

Table 2: Hypothetical Temperature Dependence of a Key Proton-Proton Coupling Constant (³JHH) for this compound in Solution

| Temperature (°C) | Observed ³JHH (Hz) | Inferred Predominant Conformation |

| 25 | 8.5 | Dynamic equilibrium of conformers |

| 0 | 9.2 | Shift towards the more stable conformer |

| -25 | 10.1 | Predominantly one conformer (e.g., Chair) |

| -50 | 10.8 | "Frozen" conformation (e.g., Chair) |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of using VT-NMR in conformational analysis.

By analyzing the line shapes in the VT-NMR spectra, it is also possible to determine the energy barriers for conformational interchange, such as the Gibbs free energy of activation (ΔG‡) for ring inversion.

Computational and Theoretical Studies on 1 2,6 Difluorophenyl Piperidin 4 One

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the structural and electronic properties of organic molecules. nih.gov These methods are widely used to calculate optimized molecular geometry, vibrational frequencies, and various electronic parameters for piperidine-based compounds. nanobioletters.comresearchgate.net For 1-(2,6-difluorophenyl)piperidin-4-one, DFT methods, such as those employing the B3LYP functional with a basis set like 6-311++G(d,p), would be utilized to determine its most stable three-dimensional structure and electronic distribution. nanobioletters.com Such calculations provide a foundational understanding of the molecule's inherent characteristics.

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

In studies of similar piperidin-4-one derivatives, DFT calculations are used to map the distribution of these orbitals. researchgate.netnih.gov For this compound, the HOMO would likely be localized on the more electron-rich regions, potentially involving the piperidine (B6355638) nitrogen and the difluorophenyl ring. The LUMO, conversely, would be distributed over the electron-deficient areas, such as the carbonyl group (C=O) of the piperidinone ring. The energy gap dictates the molecule's tendency to undergo electronic transitions and engage in chemical reactions. For example, in a study on a related difluorophenyl piperidine derivative, the calculated HOMO-LUMO energy gap was found to be 4.2140 eV, indicating significant stability. nanobioletters.com

| Parameter | Significance | Expected Location/Value for this compound |

| HOMO | Highest Occupied Molecular Orbital; region of electron donation (nucleophilicity) | Likely localized on the piperidine nitrogen and the difluorophenyl ring. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance (electrophilicity) | Likely localized around the carbonyl group of the piperidin-4-one ring. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability | A relatively large gap would be expected, suggesting good kinetic stability. |

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and biological activity. Computational studies on a wide range of 2,6-disubstituted piperidin-4-ones consistently show that the piperidine ring predominantly adopts a stable chair conformation. nih.govniscpr.res.in In this conformation, bulky substituents typically occupy equatorial positions to minimize steric hindrance.

For this compound, the 2,6-difluorophenyl group attached to the nitrogen is expected to be equatorially oriented. Quantum chemical calculations would be employed to calculate the relative energies of different possible conformers (e.g., chair, boat, twist-boat) to confirm the lowest energy state. In a related crystal structure of (2,6-difluorophenyl)(4-methylpiperidin-1-yl)methanone, the piperidine ring was confirmed to be in a chair conformation, with a significant dihedral angle of 48.75° between the piperidine and the difluorophenyl rings. nih.gov This demonstrates the non-planar relationship between the two ring systems, a feature that would also be expected in this compound. Tautomerism (e.g., keto-enol) is possible due to the ketone group, and computational methods can determine the relative stability of any potential tautomers, though the keto form is typically overwhelmingly favored in simple piperidones.

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict how a molecule will react. The locations of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack.

Site for Nucleophilic Attack: The region with the highest density of the LUMO is the most susceptible to attack by a nucleophile. For this compound, this is predicted to be the carbonyl carbon atom.

Site for Electrophilic Attack: The area with the highest density of the HOMO is the most likely site for attack by an electrophile. This would likely be the nitrogen atom of the piperidine ring or the electron-rich difluorophenyl ring.

DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions, thereby providing a visual guide to the molecule's reactive sites. nanobioletters.com

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not documented in the literature, this computational technique is invaluable for studying the dynamic behavior of molecules in a simulated biological environment. MD simulations could be used to:

Analyze the conformational flexibility of the molecule over time in an aqueous solution.

Study its interaction with a biological target, such as a receptor binding pocket or an enzyme active site.

Calculate the binding free energy between the molecule and its target protein, providing a theoretical prediction of its binding affinity. These simulations offer a temporal dimension to the static picture provided by quantum chemical calculations, revealing how the molecule behaves and interacts in a more realistic, dynamic context.

In Silico Prediction of Chemical Properties Relevant to Research (e.g., pKa, LogP theoretical values)

| Property | Description | Predicted Value |

| pKa | Acid dissociation constant; indicates the strength of the basic nitrogen. | Not Publicly Available |

| LogP | Octanol-water partition coefficient; indicates lipophilicity. | Not Publicly Available |

Theoretical Studies of Structure-Activity Relationships (SAR)

Theoretical studies are instrumental in establishing Structure-Activity Relationships (SAR), which describe how changes in a molecule's structure affect its biological activity. By computationally modeling a series of related compounds and their interactions with a biological target, researchers can identify key structural features responsible for potency and selectivity. nih.gov

In the context of this compound, theoretical SAR studies would involve:

Docking Simulations: Placing the molecule into the 3D structure of a target protein to predict its binding mode and affinity.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural descriptors (e.g., electronic, steric, hydrophobic properties) of a series of analogues with their measured biological activity.

Such studies could explore, for example, how modifying the substitution pattern on the phenyl ring or altering the piperidinone core would theoretically impact the compound's activity. nih.govresearchgate.net These computational approaches allow for the rational design of new, more potent, and selective molecules, prioritizing synthetic efforts and reducing the costs associated with drug discovery and development.

Pharmacophore Modeling and Ligand-Based Design (Theoretical)

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. dovepress.com This approach is particularly valuable when the structure of the target protein is unknown, relying instead on the structures of known active ligands. mdpi.com

The piperidin-4-one nucleus is recognized as a versatile pharmacophore that can be modified to enhance interactions with various receptors. nih.govresearchgate.net The core structure presents several key features that can be exploited in ligand-based design. For the specific compound this compound, a theoretical pharmacophore model can be constructed based on its distinct chemical properties.

The primary pharmacophoric features of this compound are outlined below:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the piperidin-4-one ring is a prominent hydrogen bond acceptor, a critical feature for anchoring the ligand to a target protein's binding site.

Aromatic/Hydrophobic Region (AR/HY): The 2,6-difluorophenyl group provides a distinct aromatic and hydrophobic region. This part of the molecule can engage in hydrophobic, pi-pi stacking, or cation-pi interactions with complementary residues in a receptor pocket.

Electron-Withdrawing Groups: The two fluorine atoms on the phenyl ring act as strong electron-withdrawing groups. This substitution can modulate the electronic properties of the aromatic ring, potentially influencing its interaction with electron-rich or electron-deficient amino acid residues in a target protein.

Ligand-based design strategies would utilize these features to search for other molecules with similar spatial arrangements of HBA and aromatic/hydrophobic groups, under the principle that similar molecules may exhibit similar biological activities. nih.gov

Table 1: Theoretical Pharmacophoric Features of this compound

| Feature Type | Location on Molecule | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen on piperidine ring | Forms hydrogen bonds with donor residues (e.g., Ser, Thr, Asn) |

| Aromatic Ring (AR) | 2,6-Difluorophenyl group | Pi-pi stacking with aromatic residues (e.g., Phe, Tyr, Trp) |

Molecular Docking and Protein-Ligand Interaction Prediction (Purely computational, without biological assay results or clinical data)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method estimates the binding affinity and analyzes the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. nih.gov While specific docking studies for this compound are not detailed in the literature, predictions can be made based on computational studies of analogous piperidin-4-one derivatives against various protein targets. nih.govijpbs.com

Computational docking simulations would involve preparing the 3D structure of this compound and docking it into the binding sites of various proteins. The results of such simulations are typically ranked by a scoring function that estimates the binding free energy (ΔG), with more negative values indicating a more favorable interaction. nih.gov

Studies on related diarylpiperidin-4-ones have shown that these compounds can be docked into the active sites of various enzymes and receptors. nih.govnih.gov The predicted interactions consistently highlight the role of the piperidin-4-one core and its substituents. The carbonyl oxygen frequently acts as a hydrogen bond acceptor, while the aromatic rings fit into hydrophobic pockets, forming key stabilizing interactions. ijpbs.com

For this compound, a molecular docking simulation would likely predict the following interactions:

The carbonyl oxygen of the piperidone ring forming a hydrogen bond with a donor residue in the protein's active site.

The 2,6-difluorophenyl ring occupying a hydrophobic pocket, potentially forming pi-stacking or halogen bond interactions.

The piperidine ring itself making van der Waals contacts with nonpolar amino acid side chains.

The table below summarizes the types of interactions and the potential amino acid residues that would be predicted in a computational docking study of this compound.

Table 2: Predicted Protein-Ligand Interactions for this compound from Theoretical Molecular Docking

| Interaction Type | Moiety of Ligand Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Carbonyl Oxygen | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Lysine |

| Hydrophobic Interactions | Phenyl ring, Piperidine ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan |

| Pi-Pi Stacking | 2,6-Difluorophenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

These purely computational predictions provide a theoretical framework for understanding how this compound might behave at a molecular level, offering valuable hypotheses for subsequent experimental validation.

Applications and Role in Fundamental Chemical and Biological Research

Use as a Building Block in Complex Organic Synthesis

The reactivity of the ketone and the secondary amine within the piperidin-4-one structure allows for extensive chemical modifications, positioning it as a key intermediate in the synthesis of more elaborate molecules. nih.gov

The 1-(2,6-Difluorophenyl)piperidin-4-one moiety is a strategic starting point for the synthesis of diverse and complex heterocyclic frameworks. The carbonyl group at the 4-position and the adjacent methylene (B1212753) groups are reactive sites for condensation and cycloaddition reactions, enabling the construction of fused or spirocyclic systems. eurekaselect.com

Methodologies such as one-pot multicomponent reactions are employed to generate highly substituted pyridines from ketone precursors. ymerdigital.comrsc.org These reactions, which can involve cascades of N-iminative cross-coupling, electrocyclization, and oxidation, offer a modular approach to building complex aromatic heterocycles. nih.govnih.gov While specific examples starting from this compound are not extensively detailed in the literature, the established reactivity of the piperidin-4-one core makes it a suitable candidate for such transformations.

Furthermore, the ketone functionality is amenable to reactions that form spiro-heterocycles, which are rigid, three-dimensional structures of interest in drug discovery. niscpr.res.inresearchgate.net For instance, multi-component reactions involving isatin (B1672199) and amino acids with piperidin-4-one derivatives can yield complex spiro-oxindole-pyrrolizidine systems. amazonaws.com The synthesis of such compounds highlights the utility of the piperidin-4-one core in generating structural novelty. beilstein-journals.org

Below is a table of potential advanced heterocyclic systems that could be synthesized utilizing the reactivity of the piperidin-4-one core.

| Heterocyclic System | Synthetic Approach | Potential Utility |

| Substituted Pyridines | Multicomponent reactions (e.g., with alkenylboronic acids) followed by electrocyclization and oxidation. nih.govnih.gov | Core scaffolds in pharmaceuticals and materials science. |

| Spiro-oxindoles | Three-component reaction with isatin and an amino acid (e.g., proline). amazonaws.com | Access to scaffolds found in various biologically active natural products. |

| Spiro-pyrrolidines | Tandem nucleophilic cyclization following oxime formation. niscpr.res.in | Generation of rigid structures for conformational locking in drug design. |

| Fused Pyrimidines | Condensation reactions with dinucleophiles like ureas or thioureas. | Building blocks for compounds with potential therapeutic activities. |

The piperidine (B6355638) scaffold is a common feature in many chiral molecules and ligands used in asymmetric synthesis. However, there is a lack of specific literature detailing the application of this compound itself as a chiral auxiliary or as a precursor to a chiral ligand. The development of chiral piperidine derivatives often involves asymmetric synthesis strategies, such as the use of chiral catalysts in Henry reactions to create chiral amino alcohols, which can be precursors to functionalized piperidines. nih.gov While the core structure is present in various biologically active compounds, its direct role as a controlling element in asymmetric transformations has not been a primary focus of reported research. chemrevlett.com

Exploration as a Chemical Probe for Biological Targets (Mechanism of action studies in vitro, without efficacy/safety/clinical outcomes)

Derivatives of this compound are utilized as chemical probes to investigate the function and behavior of biological targets like enzymes and receptors. These studies focus on understanding the fundamental molecular interactions, such as binding affinity and kinetics, rather than therapeutic outcomes. nih.gov

The difluorophenyl piperidine scaffold has been incorporated into molecules designed to probe the active sites of various enzymes. While detailed mechanistic studies on this compound are not widely published, its derivatives and analogous structures have been investigated as enzyme inhibitors. For example, computational studies on derivatives like ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) have been used to analyze molecular geometry and electronic properties to understand potential interactions with biological targets. nanobioletters.com

Research into mechanism-based inhibitors has explored compounds with related functionalities. For instance, difluoromethyl-1,3,4-oxadiazoles have been identified as selective and essentially irreversible inhibitors of histone deacetylase 6 (HDAC6), acting through a two-step, slow-binding mechanism that involves enzyme-catalyzed ring opening. nih.govchemrxiv.org Similarly, derivatives containing the difluorophenyl moiety have been evaluated for their inhibitory effects on kinases such as mitogen-activated protein kinase kinase 4 (MKK4), with structure-activity relationship studies indicating that the electronic properties of the substituted phenyl ring are crucial for potency. nih.gov

The following table summarizes enzyme targets that have been studied using compounds containing the difluorophenyl or piperidine scaffold, illustrating the potential areas of research for probes derived from this compound.

| Enzyme Target | Related Inhibitor Structure | Type of Study | Finding |

| Histone Deacetylase 6 (HDAC6) | Difluoromethyl-1,3,4-oxadiazoles | Biochemical and Crystallographic | Mechanism-based, irreversible inhibition via enzyme-catalyzed ring opening. nih.govchemrxiv.org |

| Mitogen-activated protein kinase kinase 4 (MKK4) | 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one with a difluorophenyl moiety | In vitro kinase assays (IC50) | Potent inhibition; structure-activity relationships established. nih.gov |

| Dipeptidyl peptidase-4 (DPP-4) | Piperidine derivatives | Asymmetric synthesis and evaluation | Development of inhibitors for potential diabetes treatment. nih.gov |

The piperidine nucleus is a well-established pharmacophore for ligands targeting a variety of receptors, particularly in the central nervous system. nih.gov Studies on analogues of this compound have provided insights into receptor binding affinities. For instance, compounds containing a 4,4-difluoropiperidine (B1302736) scaffold have been synthesized and evaluated as antagonists for the dopamine (B1211576) D4 receptor, with some analogs showing high binding affinity (Ki in the low nanomolar range). chemrxiv.org

Similarly, a difluorophenoxy piperidine derivative was assessed for its ability to inhibit the constitutive activity of the G-protein coupled receptor 6 (GPR6) in a cell-based assay. bindingdb.org These studies, which determine binding constants (like Ki) or the concentration required for a certain level of binding inhibition (IC50), are crucial for understanding how a molecule recognizes and interacts with its receptor target.

The table below presents examples of receptor binding studies conducted on compounds structurally related to this compound.

| Receptor Target | Related Ligand Structure | Assay Type | Reported Affinity |

| Dopamine D4 Receptor | 4,4-Difluoro-3-(phenoxymethyl)piperidine derivatives | Radioligand Binding Assay | Ki = 0.3 nM for the most potent analog. chemrxiv.org |

| G-protein coupled receptor 6 (GPR6) | 5-(4-(2,4-difluorophenoxy)piperidin-1-yl)-6-(isopropylamino)pyrazine-2-carbonitrile | Cell-based functional assay | EC50 = 77,000 nM. bindingdb.org |

| Muscarinic Receptors (M1, M2, M3, M4) | 4-diphenyl acetoxy-N-methylpiperidine methiodide (4-DAMP) and analogs | Radioligand Binding Assay | Used to evaluate binding properties across receptor subtypes. nih.gov |

| NMDA Receptor | Piperidine-2-carboxylic acid derivatives | Not specified | Reported to have antagonist properties. nih.gov |

Contribution to Methodological Advancements in Chemistry

The synthesis and derivatization of molecules like this compound contribute to and benefit from broader advancements in synthetic methodology. The construction of the core piperidin-4-one ring itself often relies on classic and refined reactions like the Mannich condensation. chemrevlett.com

More significantly, this compound serves as a versatile substrate for the development of new synthetic methods. Its functional handles are ideal for exploring novel multi-component reactions (MCRs), which are atom-economical processes that allow the construction of complex products in a single step. researchgate.net For example, piperidine-catalyzed, four-component reactions have been developed for the efficient synthesis of polyfunctionalized 1,4-dihydropyridines at room temperature, showcasing how the piperidine moiety can act as an organocatalyst. researchgate.net While not the catalyst itself, the this compound substrate can be used to test the scope and limitations of such new green chemistry methodologies. The development of catalytic, intermolecular aza-Wittig/Diels-Alder sequences to form substituted pyridines is another area where such ketone-bearing substrates are essential for methodological exploration. nih.gov

Development of New Synthetic Methodologies (e.g., eco-friendly synthesis)

The synthesis of piperidin-4-one derivatives, including this compound, is an area of active research, with a growing emphasis on the development of environmentally benign and efficient synthetic routes. Traditional methods for the synthesis of piperidine rings often involve multi-step procedures, harsh reaction conditions, and the use of hazardous organic solvents. Consequently, the development of "green" synthetic methodologies is a significant focus in contemporary organic chemistry.

Another promising green synthetic strategy involves the use of deep eutectic solvents (DESs). A deep eutectic solvent comprising glucose and urea (B33335) has been shown to be an inexpensive and effective reaction medium for the synthesis of various piperidin-4-one derivatives. asianpubs.orgresearchgate.net Such solvents are biodegradable and can often be recycled, minimizing their environmental impact. The use of a glucose-urea DES could provide a more sustainable route to this compound, aligning with the principles of green chemistry. asianpubs.orgresearchgate.net

Validation of Computational Models

Computational chemistry plays a crucial role in modern drug discovery and materials science, allowing for the prediction of molecular properties and interactions. For the predictions of these computational models to be reliable, they must be validated against experimental data. This compound and its analogues serve as valuable tools for the validation of such computational models.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govnanobioletters.com By synthesizing derivatives of piperidin-4-one and characterizing their structures and properties using techniques like X-ray crystallography and various spectroscopic methods, researchers can compare these experimental findings with the results of DFT calculations. nih.gov For instance, the optimized geometry and reactivity parameters of newly synthesized imine derivatives of 2,6-diphenylpiperidin-4-one have been calculated using the B3LYP/6-31G(d,p) level of theory to explore their energetic behavior and stability. nih.gov The close agreement between the calculated and experimental data validates the accuracy of the computational model for this class of compounds.

Conformational analysis is another area where this compound can be instrumental in validating computational models. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat forms, and the preferred conformation can significantly influence the molecule's biological activity. researchgate.net Computational methods, such as molecular mechanics calculations, can predict the relative energies of these conformers. nih.gov For example, the conformational free energies of 4-substituted piperidines have been determined experimentally and successfully predicted by molecular mechanics calculations using the COSMIC force-field. nih.gov Such studies demonstrate that electrostatic interactions are key determinants of conformational changes and can be accurately modeled. nih.gov The conformational preferences of 1-phenylpiperidin-4-one (B31807) have been shown to exist in chair-Eq, chair-Ax, and twist (Tw) forms, and the ratios of these co-existing species have been confirmed by quantum chemical calculations. researchgate.net By applying similar combined experimental and computational approaches to this compound, the accuracy of force fields and quantum chemical methods for predicting the conformational behavior of complex heterocyclic systems can be further refined and validated.

Future Directions and Emerging Research Avenues for 1 2,6 Difluorophenyl Piperidin 4 One Research

Untapped Synthetic Opportunities and Novel Reaction Pathways

While established methods for synthesizing piperidin-4-one derivatives exist, significant opportunities remain for developing more efficient, stereoselective, and scalable routes to 1-(2,6-difluorophenyl)piperidin-4-one and its analogues. nih.gov Future research could focus on novel reaction pathways that offer improved yields, milder reaction conditions, and access to previously inaccessible derivatives.

One promising area is the exploration of cascade reactions, which can construct the core heterocyclic structure in a single, efficient step from simple precursors. researchgate.net Additionally, methodologies such as diastereoselective lithiation followed by electrophilic trapping could be adapted to introduce substituents at specific positions of the piperidine (B6355638) ring with high stereocontrol, a crucial aspect for modulating biological activity. whiterose.ac.uk

Further investigation into alternative synthetic strategies, such as those outlined in the table below, could lead to significant advancements.

| Synthetic Strategy | Potential Advantage | Relevant Precedent |

| Catalytic Reductive Amination | Utilizes readily available starting materials and catalysts, potentially offering a more sustainable route. | Synthesis of analogous piperidin-4-one derivatives often employs this method. vulcanchem.com |

| Optimized Mannich Condensation | A classical method for piperidin-4-one synthesis that could be optimized for the specific substrate using modern catalysts or reaction media. chemrevlett.comresearchgate.net | |

| Novel Reduction of Tetrahydropyridinylidene Salts | A pathway that may provide access to specific substitution patterns, particularly at the 2-position, which are difficult to achieve via other routes. researchgate.net |

These untapped synthetic avenues represent a fertile ground for process chemistry and methodology development, enabling the creation of a broader range of derivatives for further study.

Advanced Computational Modeling Approaches and Predictive Analytics

The integration of advanced computational tools offers a powerful, non-empirical approach to accelerate research and development involving this compound. In silico techniques can provide deep insights into the molecule's structural, electronic, and physicochemical properties, guiding experimental design and saving significant resources.

Density Functional Theory (DFT) studies, for instance, can be employed to calculate the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). nanobioletters.comnanobioletters.com This information is critical for understanding the compound's reactivity and potential interaction sites. nanobioletters.comnanobioletters.com Further computational analyses like Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG), and Noncovalent Interactions (NCI) can elucidate the nature of intramolecular forces that govern its conformation. nanobioletters.com

Predictive analytics, leveraging machine learning and statistical modeling, represents another frontier. nih.govmdpi.com By developing quantitative structure-activity relationship (QSAR) models based on a library of derivatives, it may become possible to predict the biological activities or material properties of novel, unsynthesized compounds. nih.gov This approach can prioritize synthetic targets and focus laboratory efforts on the most promising candidates. nih.gov

| Computational Method | Application in Research | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | Optimized molecular geometry, HOMO-LUMO energy gap, MEP maps. nanobioletters.com |

| Molecular Docking | Predicting binding affinity and mode of interaction with biological targets. | Identification of key binding residues and potential biological targets. nih.gov |

| In Silico ADMET Prediction | Forecasting absorption, distribution, metabolism, excretion, and toxicity profiles. | Early-stage assessment of drug-like properties for derivatives. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions within the molecule. | Detailed understanding of molecular stability and conformation. nanobioletters.com |

These computational strategies will be instrumental in building a comprehensive understanding of the molecule and rationally designing new derivatives with tailored functions.

Novel Derivatization Strategies for Expanding Chemical Space

The this compound scaffold is amenable to chemical modification at several key positions, allowing for the systematic expansion of its chemical space. Novel derivatization strategies can generate libraries of related compounds, each with potentially unique properties and applications.

Key sites for derivatization include:

The Ketone Group at C4: This group can be converted into a variety of other functionalities, such as oximes, hydrazones, or alcohols, or used as a handle for introducing more complex substituents. nanobioletters.comveeprho.com

The Piperidine Ring: Substituents can be introduced at the C2, C3, C5, and C6 positions. The stereochemistry of these substituents can be controlled to create a diverse set of diastereomers. chemrevlett.com

The Phenyl Ring: While the fluorine atoms are key features, further substitution on the phenyl ring could fine-tune the electronic properties of the entire molecule.

By employing a range of synthetic reactions, such as N-acylation, alkylation, and various condensation reactions, a vast array of new chemical entities can be produced. chemrevlett.com These strategies are crucial for exploring structure-activity relationships, where systematic changes in molecular structure are correlated with changes in biological or material properties. nih.gov For example, attaching different functional groups via an alkyl chain to the piperidine nitrogen has been shown to be an effective strategy for creating ligands with high affinity for specific biological receptors. nih.gov

Interdisciplinary Research Potential

The unique structural features of this compound make it a candidate for exploration in diverse scientific fields beyond its immediate chemical interest.

Advanced Materials Science: Fluorinated organic compounds are known for their unique properties, including high thermal stability, chemical resistance, and specific optical and electronic characteristics. Analogous fluorinated aromatic diamines have been used as monomers for the synthesis of high-performance fluorinated polyimides with high glass transition temperatures and excellent mechanical properties. researchgate.net Similarly, this compound could be investigated as a novel monomer or building block for creating advanced polymers and materials with tailored properties.

Analytical Chemistry Applications: The development of novel derivatization agents is a constant pursuit in analytical chemistry to enhance the sensitivity and selectivity of detection methods. Piperidine-based reagents have been used to derivatize organic acids, significantly improving their detection by techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov The reactive ketone and secondary amine functionalities of the title compound could be exploited to develop it as a chemical tag or reagent for the analysis of other molecules.

Purely Theoretical or Lab-Based Mechanistic Studies: The compound serves as an excellent model system for fundamental chemical research. Detailed crystallographic studies can reveal precise information about its solid-state conformation, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate its crystal packing. nih.gov In-depth mechanistic studies of its reactions, using both computational and experimental techniques, can provide fundamental insights into reaction kinetics, transition states, and the influence of the difluorophenyl group on the reactivity of the piperidine-4-one system.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2,6-Difluorophenyl)piperidin-4-one, and what factors influence the choice of starting materials?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2,6-difluorobenzyl halides (e.g., 2,6-difluorobenzyl chloride) with piperidin-4-one under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile . The choice of starting materials depends on availability, reactivity of the halide, and steric/electronic effects of substituents. Electron-withdrawing fluorine atoms enhance the electrophilicity of the benzyl group, facilitating nucleophilic attack by the piperidin-4-one nitrogen .

Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The piperidin-4-one ring protons appear as distinct multiplets (δ 2.5–3.5 ppm for CH₂ groups). The 2,6-difluorophenyl group shows characteristic aromatic proton splitting due to para-fluorine coupling. Fluorine atoms induce deshielding in adjacent carbons, observable in ¹³C NMR .

- IR : A strong carbonyl (C=O) stretch near 1700 cm⁻¹ confirms the ketone group.

- X-ray crystallography : Single-crystal studies (e.g., as in related piperidin-4-one derivatives) provide unambiguous confirmation of stereochemistry and bond angles .

Q. What are the key physicochemical properties of this compound, and how are they calculated?

- Methodological Answer : Computational tools (e.g., DFT, molecular dynamics) predict properties such as:

- Topological Polar Surface Area (TPSA) : ~53.8 Ų (indicative of moderate membrane permeability) .

- Hydrogen bond acceptors/donors : 5 acceptors (fluorine and ketone groups) and 0 donors, influencing solubility and protein binding .

- LogP : Estimated via software like MarvinSuite, critical for assessing lipophilicity and bioavailability.

Advanced Research Questions

Q. How does the 2,6-difluorophenyl substitution modulate electronic properties and reactivity in piperidin-4-one derivatives?

- Methodological Answer : The electron-withdrawing fluorine atoms reduce electron density on the benzyl group, enhancing the electrophilicity of the adjacent carbon. This increases susceptibility to nucleophilic attack (e.g., in alkylation or acylation reactions). Computational studies (e.g., NBO analysis) quantify charge distribution, while Hammett constants (σ) correlate substituent effects with reaction rates .

Q. What strategies are effective in optimizing nucleophilic substitution reactions at the piperidin-4-one nitrogen?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMSO) stabilize transition states.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.

- Temperature control : Moderate heating (50–80°C) balances kinetics and side-product formation.

- Monitoring : Real-time LC-MS or TLC tracks intermediate formation .

Q. How can researchers resolve contradictions in biological activity data across assay systems for this compound derivatives?

- Methodological Answer :

- Assay validation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays).

- Purity analysis : Ensure >95% purity via HPLC to exclude confounding impurities.

- Structural analogs : Compare activity trends with derivatives (e.g., mono-fluoro vs. difluoro substitutions) to isolate substituent effects .

Q. What computational methods are recommended for predicting the pharmacokinetic profile of this compound?

- Methodological Answer :

- ADMET prediction : Tools like SwissADME estimate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (AMES test).

- Molecular docking : Simulate binding to target proteins (e.g., kinases, GPCRs) using AutoDock Vina to prioritize lead compounds .

Q. How does the substitution pattern (e.g., 2,6-difluoro vs. mono-fluoro) impact structure-activity relationships (SAR) in piperidin-4-one derivatives?

- Methodological Answer :

- Bioactivity testing : Synthesize analogs with varying fluorine positions and test in target-specific assays (e.g., antimicrobial, anticancer).

- Electronic effects : The 2,6-difluoro configuration increases electron withdrawal, enhancing receptor binding affinity compared to mono-fluoro analogs.

- Crystallographic data : Compare binding modes using X-ray structures of ligand-receptor complexes .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Reaction optimization : Screen solvents (e.g., acetonitrile vs. DMF), bases (e.g., NaH vs. K₂CO₃), and stoichiometry.

- Byproduct analysis : Use GC-MS to identify side products (e.g., over-alkylation) and adjust conditions.

- Reproducibility : Cross-reference protocols from independent studies to identify critical variables .

Tables for Key Data

| Property | Value/Description | Reference |

|---|---|---|

| Topological Polar Surface Area | 53.8 Ų | |

| Hydrogen Bond Acceptors | 5 | |

| Synthetic Yield (Optimal) | 65–78% (DMF, K₂CO₃, 60°C) | |

| Melting Point | 120–125°C (varies by derivative) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.